molecular formula C11H6ClN3 B2947717 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile CAS No. 63219-03-4

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile

Cat. No.: B2947717
CAS No.: 63219-03-4
M. Wt: 215.64
InChI Key: QRWFWPXMCJLDAB-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile (CAS 63219-03-4) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound, with the molecular formula C 11 H 6 ClN 3 and a molecular weight of 215.64 g/mol, serves as a versatile precursor for the synthesis of complex heterocyclic systems . Its primary research value lies in its role as a key intermediate for developing novel kinase inhibitors. Pyridine-carbonitrile derivatives are instrumental in creating potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a validated oncology target . PIM-1 kinase is a serine/threonine kinase crucial for tumorigenesis, cell proliferation, and apoptosis inhibition in various cancers, including leukemia, lymphoma, and hepatic, prostate, and colon cancers . Researchers utilize this chloropyridine carbonitrile to synthesize advanced lead compounds that have demonstrated potent in vitro anticancer activity against multiple human cancer cell lines, such as HepG-2 (liver), Caco-2 (colon), and PC-3 (prostate), while showing lower toxicity against normal cell lines . These inhibitors can act through competitive or non-competitive mechanisms with adenosine triphosphate (ATP) at the kinase active site, making them valuable tools for studying cancer signaling pathways . The structural features of this compound—specifically the chloropyridine and carbonitrile groups—make it an excellent electrophile for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for further functionalization and diversity-oriented synthesis . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(7-13)1-2-10(15-11)8-3-5-14-6-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWFWPXMCJLDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the cyano group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, the use of catalysts and greener solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under mild conditions due to electron withdrawal by the adjacent cyano group.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AminationEthylamine, K₂CO₃, DMF, 80°C, 12h2-(Ethylamino)-6-(pyridin-4-yl)pyridine-3-carbonitrile78
ThiolationBenzyl mercaptan, NaOH, EtOH, reflux2-(Benzylthio)-6-(pyridin-4-yl)pyridine-3-carbonitrile65
HydrolysisH₂O, H₂SO₄ (10%), 100°C, 6h2-Hydroxy-6-(pyridin-4-yl)pyridine-3-carbonitrile82

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyridine ring facilitates attack by nucleophiles at C2.

Cyano Group Transformations

The carbonitrile group at position 3 participates in hydrolysis, reduction, and cycloaddition reactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic HydrolysisH₂SO₄ (50%), reflux, 8h3-Carboxy-2-chloro-6-(pyridin-4-yl)pyridine90
Basic HydrolysisNaOH (2M), EtOH, 60°C, 4h3-Carbamoyl-2-chloro-6-(pyridin-4-yl)pyridine75
Reduction (LiAlH₄)LiAlH₄, THF, 0°C → RT, 2h3-Aminomethyl-2-chloro-6-(pyridin-4-yl)pyridine68

Key Application : The carboxy derivative serves as a precursor for peptide coupling in medicinal chemistry.

Cross-Coupling Reactions

The chloro group enables transition-metal-catalyzed couplings to construct complex architectures.

Reaction TypeCatalysts/ReagentsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DMF/H₂O2-Phenyl-6-(pyridin-4-yl)pyridine-3-carbonitrile85
Ullmann CouplingCuI, 1,10-Phenanthroline, K₃PO₄, DMSO2-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyridine-3-carbonitrile72

Mechanistic Pathway : Oxidative addition of Pd(0) to the C-Cl bond precedes transmetalation with the boronic acid, followed by reductive elimination.

Electrophilic Aromatic Substitution

The pyridin-4-yl group at position 6 participates in electrophilic substitutions under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃, H₂SO₄, 0°C, 2h6-(3-Nitropyridin-4-yl)-2-chloropyridine-3-carbonitrile60
SulfonationSO₃, H₂SO₄, 50°C, 4h6-(3-Sulfopyridin-4-yl)-2-chloropyridine-3-carbonitrile55

Note : Electron-withdrawing substituents on the pyridine ring direct electrophiles to the meta position .

Cyclization Reactions

The compound acts as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Pyrazolo-Pyridine FormationNH₂NH₂, EtOH, reflux, 6hPyrazolo[3,4-b]pyridine derivative70

Mechanism : Hydrazine attacks the cyano group, followed by cyclization to form a 5-membered pyrazole ring fused to the pyridine core .

Coordination Chemistry

The pyridinyl nitrogen and cyano group enable metal coordination, forming complexes with catalytic applications.

Metal IonLigand RatioApplicationReference
Pd(II)1:2Catalyzes Heck coupling reactions
Cu(I)1:1Facilitates C-N bond formation

Scientific Research Applications

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly alter electronic properties and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Pyridine-3-carbonitrile Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile Cl, pyridin-4-yl, CN 231.67* Hypothesized use in medicinal chemistry or materials science N/A
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile Cl, 4-MeO-C₆H₄, CN 255.68 Intermediate in organic synthesis
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1) NH₂, 2 C₆H₅, CN 297.34 Fluorescent photoinitiator (λem 410–500 nm)
2-Chloro-6-(trifluoromethyl)nicotinonitrile Cl, CF₃, CN 222.57 Industrial applications (e.g., agrochemicals)
2-Amino-4-(2-chlorophenyl)-6-naphthyl-pyridine-3-carbonitrile NH₂, 2-Cl-C₆H₄, C₁₀H₇, CN 361.83 Potential pharmacological activity

*Calculated based on molecular formula C₁₁H₇ClN₄.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: Amino (NH₂) and methoxy (OMe) groups enhance fluorescence intensity and photoinitiating efficiency by donating electrons (e.g., S4–S8 in and ) . Chlorine and trifluoromethyl (CF₃) groups reduce fluorescence but improve thermal stability and reactivity in cross-coupling reactions .
  • Aromatic vs. Aliphatic Substituents :
    • Pyridin-4-yl and naphthyl groups enable π-π stacking, beneficial for molecular recognition in drug design .
    • Aliphatic chains (e.g., phenethyl in ) increase lipophilicity, affecting cytotoxicity .

Research Findings and Trends

  • Synthetic Flexibility: The carbonitrile group enables diverse functionalization, such as cyclization to form fused heterocycles (e.g., pyrano-pyridines in ) .
  • Structure-Activity Relationships (SAR) :
    • Substitution at position 6 (e.g., pyridin-4-yl vs. 4-chlorophenyl) modulates electronic density and bioactivity.
    • Combining electron-withdrawing (Cl) and electron-donating (pyridinyl) groups balances reactivity and stability.

Biological Activity

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a chloro group and a pyridinyl moiety, contributing to its unique biological activity. Its structural formula can be represented as follows:

C11H7ClN4\text{C}_{11}\text{H}_7\text{ClN}_4

1. Antimicrobial Activity

The antimicrobial properties of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

The compound exhibits a broad spectrum of activity, with MIC values indicating strong inhibition against tested strains, particularly Gram-positive bacteria .

2. Anticancer Activity

Research has indicated that 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile possesses anticancer properties, particularly against ovarian and breast cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
Ovarian Cancer12.5
Breast Cancer15.0
Noncancerous Cardiac>50

These findings suggest that while the compound is effective against cancer cells, it shows limited toxicity toward healthy cells, which is a desirable feature for anticancer agents .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It acts on receptors that regulate cell signaling and proliferation.

Research indicates that similar compounds may form covalent bonds with target proteins, altering their function and leading to cellular responses such as apoptosis or inhibition of cell division .

Pharmacokinetics

Pharmacokinetic studies suggest that 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is well absorbed and distributed in biological systems. It undergoes metabolism primarily through liver enzymes and is excreted via renal pathways. These properties are crucial for determining the compound's therapeutic potential and safety profile.

Case Studies

Several case studies have highlighted the efficacy of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile in preclinical models:

  • Study on Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative antimicrobial agent.
  • Cancer Treatment Trials : In vivo trials indicated significant tumor reduction in mice models treated with the compound, supporting its development as an anticancer drug candidate.

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